molecular formula C15H14BrN3O B1293069 2-[5-(bromomethyl)-2-ethoxyphenyl]-2H-1,2,3-benzotriazole CAS No. 1119451-27-2

2-[5-(bromomethyl)-2-ethoxyphenyl]-2H-1,2,3-benzotriazole

Cat. No.: B1293069
CAS No.: 1119451-27-2
M. Wt: 332.19 g/mol
InChI Key: KHBMLZOQYQBPOT-UHFFFAOYSA-N
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Description

2-[5-(bromomethyl)-2-ethoxyphenyl]-2H-1,2,3-benzotriazole is a chemical compound with the molecular formula C15H14BrN3O. It is a derivative of benzotriazole, a class of compounds known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a bromomethyl group and an ethoxyphenyl group attached to the benzotriazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(bromomethyl)-2-ethoxyphenyl]-2H-1,2,3-benzotriazole typically involves the bromination of a suitable precursor. One common method involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in a solvent like carbon tetrachloride (CCl4) at reflux temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[5-(bromomethyl)-2-ethoxyphenyl]-2H-1,2,3-benzotriazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

2-[5-(bromomethyl)-2-ethoxyphenyl]-2H-1,2,3-benzotriazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[5-(bromomethyl)-2-ethoxyphenyl]-2H-1,2,3-benzotriazole involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The benzotriazole core may also contribute to the compound’s biological activity by interacting with specific receptors or enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(chloromethyl)-2-ethoxyphenyl]-2H-1,2,3-benzotriazole
  • 2-[5-(methyl)-2-ethoxyphenyl]-2H-1,2,3-benzotriazole
  • 2-[5-(hydroxymethyl)-2-ethoxyphenyl]-2H-1,2,3-benzotriazole

Uniqueness

2-[5-(bromomethyl)-2-ethoxyphenyl]-2H-1,2,3-benzotriazole is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. The bromine atom enhances the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions. This property can be exploited in the synthesis of various derivatives with potential biological and industrial applications .

Properties

IUPAC Name

2-[5-(bromomethyl)-2-ethoxyphenyl]benzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3O/c1-2-20-15-8-7-11(10-16)9-14(15)19-17-12-5-3-4-6-13(12)18-19/h3-9H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHBMLZOQYQBPOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CBr)N2N=C3C=CC=CC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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